Acide arachidonique

Vue d'ensemble

Description

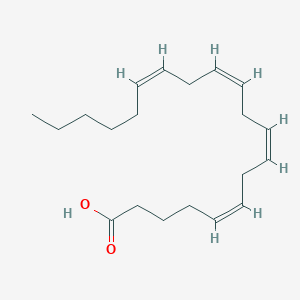

- Arachidonic acid (AA) is a 20-carbon chain polyunsaturated fatty acid with four methylene-interrupted cis double bonds.

- It is an integral constituent of biological cell membranes and is necessary for the function of all cells.

- AA is particularly abundant in the brains, muscles, and livers of organisms .

Applications De Recherche Scientifique

Inflammation and Immunity: AA-derived eicosanoids regulate inflammation and immune responses.

Cardiovascular Health: AA influences blood clotting and vascular tone.

Brain Function: AA is essential for neural membrane integrity and neurotransmitter release.

Cancer Research: AA metabolism is linked to cancer progression.

Skin Health: AA contributes to skin barrier function.

Mécanisme D'action

Target of Action

Arachidonic Acid (AA) is a natural fatty acid that plays an essential role in physiological homeostases, such as repair and growth of cells . It interacts with several targets including:

- Peroxisome proliferator-activated receptor alpha (PPARα)

- Bile acid receptor

- Retinoic acid receptor RXR-alpha

- Prostaglandin G/H synthase 1

- 14 kDa fatty acid-binding protein

These targets play crucial roles in various physiological processes, including cell growth and repair, inflammation, and metabolic regulation .

Mode of Action

AA is liberated from membrane phospholipids by the action of phospholipases upon stimulation by a variety of extracellular stimuli including neurotransmitters, growth factors, and cytokines . It is then metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes mediate AA metabolism in a cell-/tissue-/stress-dependent manner .

Biochemical Pathways

AA is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . It is metabolized by three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The products of these pathways, known as eicosanoids, function as crucial bioactive lipids . They contribute to normal sensing of extra- and intracellular environments and the subsequent transmission of pathophysiological signals to control dynamic cell behaviors and metabolism .

Pharmacokinetics

It is known that aa is a constituent of animal phosphatides and is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .

Result of Action

The actions of AA and its metabolites have profound effects on cellular functions. They are implicated in pain, tissue regeneration, immune modulation, and more . They also play pivotal roles in linking immunologic-metabolic interactions, microenvironment homeostasis, the balance of cell survival and death, hormone regulation in the cardiovascular system, and other functions .

Action Environment

Environmental conditions have significant impacts on the physiological characteristics of microorganisms, and changes in conditions may directly affect intracellular lipids and AA synthesis . Moreover, AA is amphipathic, and its hydrophobic tail can remain in a lipid bilayer while its polar carboxyl group (charged or uncharged) can emerge into the aqueous environment outside the membrane . This property is crucial for understanding the availability within the cell of endogenous and exogenous AA .

Méthodes De Préparation

- AA can be synthesized endogenously in the body from its precursors, especially linoleic acid (an essential omega-6 fatty acid).

- Industrial production methods involve extracting AA from natural sources (e.g., animal fats) or producing it via microbial fermentation.

Analyse Des Réactions Chimiques

- AA undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include enzymes (e.g., cyclooxygenases, lipoxygenases) that convert AA into bioactive compounds (e.g., prostaglandins, leukotrienes).

- Major products include eicosanoids, which play crucial roles in inflammation, immune responses, and homeostasis.

Comparaison Avec Des Composés Similaires

- AA is unique due to its specific chain length, double bond configuration, and role in eicosanoid production.

- Similar compounds include other omega-6 fatty acids (e.g., linoleic acid) and omega-3 fatty acids (e.g., eicosapentaenoic acid).

Activité Biologique

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in various biological processes, particularly in cell signaling and inflammation. This article provides an in-depth examination of the biological activity of arachidonic acid, highlighting its metabolic pathways, physiological roles, and implications for health and disease.

Overview of Arachidonic Acid

Arachidonic acid is primarily derived from dietary sources and is also synthesized from linoleic acid. It is a key component of phospholipids in cell membranes, influencing membrane fluidity and flexibility, which are essential for cellular function. The fatty acid is metabolized through several enzymatic pathways, leading to the production of bioactive lipid mediators such as prostaglandins, leukotrienes, and thromboxanes.

Metabolic Pathways

Arachidonic acid undergoes metabolism via three main enzyme systems:

- Cyclooxygenases (COXs) : These enzymes convert AA into prostaglandins and thromboxanes, which are involved in inflammation, pain signaling, and platelet aggregation.

- Lipoxygenases (LOXs) : These enzymes produce leukotrienes that play significant roles in immune responses and inflammatory processes.

- Cytochrome P450 enzymes : They generate epoxyeicosatrienoic acids (EETs) and other metabolites that can have diverse effects on vascular function and inflammation.

The following table summarizes the primary metabolites derived from arachidonic acid and their associated biological activities:

| Metabolite | Enzyme | Biological Activity |

|---|---|---|

| Prostaglandins | COX-1/COX-2 | Inflammation, pain modulation, regulation of blood flow |

| Thromboxanes | COX-1 | Platelet aggregation, vasoconstriction |

| Leukotrienes | LOX | Bronchoconstriction, immune response |

| Epoxyeicosatrienoic acids | CYP | Vasodilation, anti-inflammatory effects |

Physiological Roles

Arachidonic acid serves several vital functions in the body:

- Cell Membrane Integrity : AA contributes to the fluidity and flexibility of cell membranes, which is critical for cellular signaling and function .

- Inflammatory Response : As a precursor to eicosanoids, AA plays a pivotal role in initiating and resolving inflammation. It can promote both pro-inflammatory responses through its metabolites while also contributing to the resolution of inflammation .

- Muscle Adaptation : Research indicates that AA supplementation can enhance strength training adaptations by promoting muscle growth and reducing inflammation post-exercise .

Case Studies

Several studies have investigated the effects of arachidonic acid supplementation on health outcomes:

- Resistance Training Adaptations : A study involving resistance-trained males showed that supplementation with 1.5g/day of AA resulted in increased lean body mass (2.9%) and upper-body strength (8.7%) compared to a placebo group . This suggests that AA may play a role in enhancing muscle hypertrophy.

- Cardiovascular Health : A Mendelian randomization study found associations between genetically predicted plasma levels of arachidonic acid and increased risks of atherosclerotic cardiovascular diseases (ASCVD) . Specifically, higher AA levels were linked to ischemic stroke and venous thromboembolism.

- Inflammatory Diseases : Research has shown that dietary intake of arachidonic acid influences inflammatory markers in conditions such as asthma and arthritis . Increased levels of AA have been associated with enhanced inflammatory responses but also with mechanisms that resolve inflammation.

Propriétés

Numéro CAS |

506-32-1 |

|---|---|

Formule moléculaire |

C20H32O2 |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

Clé InChI |

YZXBAPSDXZZRGB-UHFFFAOYSA-N |

SMILES isomérique |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES canonique |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Point d'ébullition |

170 °C at 1.50E-01 mm Hg |

melting_point |

-49.5 °C |

Key on ui other cas no. |

93444-49-6 506-32-1 |

Description physique |

Liquid; [Merck Index] Liquid |

Pictogrammes |

Irritant |

Synonymes |

(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |

Pression de vapeur |

0.00000015 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.